2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Overview
Description
2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone is a complex organic compound that features a benzodioxin ring fused with a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under controlled pH conditions using aqueous sodium carbonate. This reaction yields 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which is further substituted at the nitrogen position with various alkyl or aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s activity.
Substitution: This reaction can replace one functional group with another, which can be useful for modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkyl or aryl halides for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of alkyl or aryl-substituted compounds.
Scientific Research Applications
2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cholinesterases and lipoxygenase enzymes, which are involved in various physiological processes . The compound’s structure allows it to bind to these enzymes, thereby inhibiting their activity and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: This compound shares the benzodioxin ring but lacks the piperazine moiety.
N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide: These derivatives have similar core structures but different substituents at the nitrogen position.
Uniqueness
2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone is unique due to its combination of the benzodioxin and piperazine moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-24-16-7-3-2-6-15(16)21-10-12-22(13-11-21)20(23)19-14-25-17-8-4-5-9-18(17)26-19/h2-9,19H,10-14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUXKBSNDVRFNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3COC4=CC=CC=C4O3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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